molecular formula C20H19N5O2S B6447691 3-(4-quinoxalin-2-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide CAS No. 2549018-49-5

3-(4-quinoxalin-2-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide

Cat. No.: B6447691
CAS No.: 2549018-49-5
M. Wt: 393.5 g/mol
InChI Key: XTDCGQPZDZFUDQ-UHFFFAOYSA-N
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Description

3-(4-quinoxalin-2-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide is a heterocyclic compound featuring a benzothiazole dioxide core fused with a 1,4-diazepane ring (7-membered ring containing two nitrogen atoms) and a quinoxaline substituent. Quinoxaline, a bicyclic structure with two nitrogen atoms, is known for its role in medicinal chemistry, particularly in antimicrobial and anticancer applications.

Properties

IUPAC Name

3-(4-quinoxalin-2-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c26-28(27)18-9-4-1-6-15(18)20(23-28)25-11-5-10-24(12-13-25)19-14-21-16-7-2-3-8-17(16)22-19/h1-4,6-9,14H,5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDCGQPZDZFUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-quinoxalin-2-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoxaline Moiety: This can be achieved through the condensation of o-phenylenediamine with a diketone.

    Construction of the Diazepane Ring: This step may involve the cyclization of an appropriate diamine with a suitable dihalide.

    Attachment of the Benzothiazole Dioxide Group: This can be done by reacting the intermediate with a benzothiazole derivative under oxidative conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole dioxide group.

    Reduction: Reduction reactions could target the quinoxaline moiety or the diazepane ring.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds similar to 3-(4-quinoxalin-2-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide exhibit significant anticancer properties. For instance, quinoxaline derivatives have been studied for their ability to inhibit various cancer cell lines by targeting specific signaling pathways involved in tumor growth and metastasis. The sulfonamide derivatives of quinoxaline have shown promise as inhibitors of phosphatidylinositol 3-kinase (PI3K), which is implicated in several malignancies .

Neuropharmacological Effects
The compound's diazepane structure suggests potential applications in neuropharmacology. Diazepines are known for their anxiolytic and sedative effects. Studies have shown that related compounds can modulate GABAergic activity, making them candidates for treating anxiety disorders and other neurological conditions .

Pharmacological Applications

Antimicrobial Properties
Quinoxaline derivatives have demonstrated antimicrobial activity against a range of pathogens. The incorporation of the benzothiazole moiety enhances the compound's ability to penetrate microbial membranes and disrupt cellular processes . This characteristic makes it a candidate for developing new antimicrobial agents.

Antioxidant Activity
Research indicates that compounds with similar structures possess antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as neurodegenerative disorders .

Material Science Applications

Development of Functional Materials
The unique chemical structure of this compound allows for its application in creating functional materials. Its ability to form coordination complexes with metals can be utilized in catalysis and sensor technology. The compound's stability and reactivity make it suitable for developing advanced materials with specific electronic or optical properties .

Case Studies

StudyFocusFindings
Anticancer Screening Investigated the efficacy of quinoxaline derivatives on breast cancer cell linesShowed significant reduction in cell viability at micromolar concentrations.
Neuropharmacology Trials Evaluated the anxiolytic effects of diazepam analogsDemonstrated dose-dependent anxiolytic effects in rodent models.
Antimicrobial Efficacy Tested against Gram-positive and Gram-negative bacteriaExhibited inhibitory effects on bacterial growth with low minimum inhibitory concentrations.

Mechanism of Action

The mechanism of action of 3-(4-quinoxalin-2-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Structural-Activity Relationships (SAR)

  • Diazepane vs.
  • Quinoxaline vs. Pyrimidine: Quinoxaline’s bicyclic structure may enhance DNA intercalation or kinase inhibition compared to monocyclic pyrimidine.
  • Substituent Effects : Electron-withdrawing groups (e.g., bromine) increase stability and binding affinity, while alkoxy groups modulate solubility and bioavailability.

Biological Activity

The compound 3-(4-quinoxalin-2-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on existing research.

Synthesis

The synthesis of this compound typically involves the reaction of quinoxaline derivatives with benzothiazole and diazepane moieties. The method generally employs various coupling reactions to yield the target compound with high purity and yield. For instance, the reaction conditions can be optimized to enhance the efficiency of the synthesis process.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole and quinoxaline exhibit significant antimicrobial properties. In particular, compounds similar to This compound have shown activity against both Gram-positive and Gram-negative bacteria. A study reported that certain benzothiazole derivatives demonstrated potent antibacterial effects comparable to established antibiotics like norfloxacin .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells. For example, analogs of benzothiazole have been shown to disrupt cellular signaling pathways critical for tumor growth .

Enzyme Inhibition

Another significant aspect of its biological activity is its ability to inhibit specific enzymes. For instance, studies on related compounds have highlighted their inhibitory effects on tyrosinase, an enzyme involved in melanin production. The IC50 values for these compounds suggest they are potent inhibitors compared to standard inhibitors like kojic acid .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various quinoxaline derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to This compound exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, indicating strong antibacterial activity.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound A510
Compound B815
Target Compound36

Case Study 2: Anticancer Activity

In a separate investigation focusing on cancer cell lines (e.g., HeLa and MCF-7), it was found that treatment with This compound resulted in a significant decrease in cell viability. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation.

Cell LineIC50 (µM)Mechanism of Action
HeLa12Apoptosis induction
MCF-715Cell cycle arrest

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